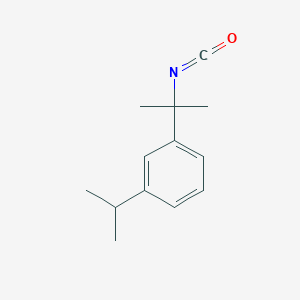
1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with isopropyl groups
Preparation Methods
The synthesis of 1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene typically involves the reaction of an appropriate amine with phosgene or its derivatives. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize yield and minimize by-products.
Chemical Reactions Analysis
1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene exerts its effects involves the interaction of the isocyanate group with nucleophiles. This can lead to the formation of stable adducts or the modification of existing molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar compounds to 1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene include other isocyanate-substituted benzenes. These compounds share the isocyanate functional group but differ in the nature and position of other substituents on the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
131357-92-1 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(2-isocyanatopropan-2-yl)-3-propan-2-ylbenzene |
InChI |
InChI=1S/C13H17NO/c1-10(2)11-6-5-7-12(8-11)13(3,4)14-9-15/h5-8,10H,1-4H3 |
InChI Key |
RTJGBIGSNVJSDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)(C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Difluoro-6-azaspiro[2.6]nonane](/img/structure/B13531225.png)
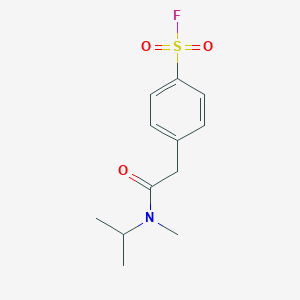
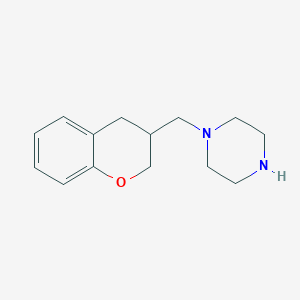

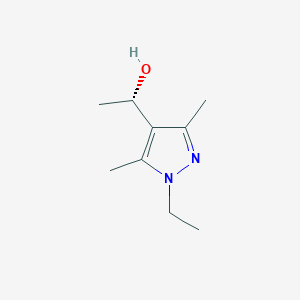
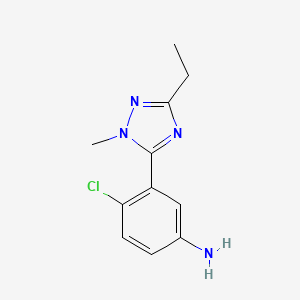
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13531263.png)
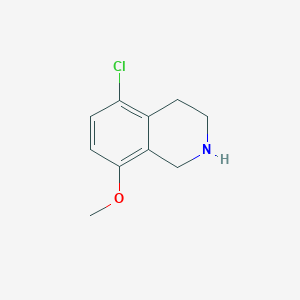
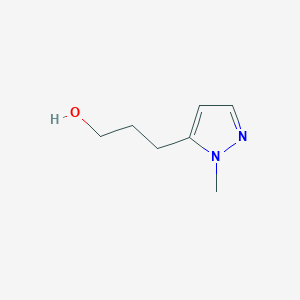
![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)
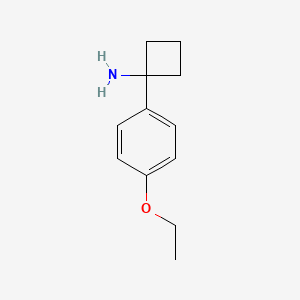
![3-[2-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B13531293.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-carboxylic acid](/img/structure/B13531294.png)

